![molecular formula C18H34O2 B3118939 cis-10-Octadecenoic acid CAS No. 2442-70-8](/img/structure/B3118939.png)
cis-10-Octadecenoic acid
Overview
Description
Cis-10-Octadecenoic acid is a type of monounsaturated fatty acid . It is an isomer of oleic acid and has been found in partially hydrogenated vegetable oil and milk fat .
Synthesis Analysis
Cis-10-Octadecenoic acid is generated from linoleic acid (LA) catalyzed by linoleate hydratase in lactobacilli . The conversion of 10-HOE to LA is catalyzed by MCRA from bifidobacteria .Molecular Structure Analysis
The molecular formula of cis-10-Octadecenoic acid is C18H34O2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
10-HOE is the first intermediate in the production of conjugated LA (CLA) . Bifidobacteria can generate CLA by first converting 10-HOE to LA, followed by CLA accumulation .Physical And Chemical Properties Analysis
The molecular weight of cis-10-Octadecenoic acid is 282.461 . It is almost insoluble in water, miscible in ethanol, ether, benzene, and volatile and non-volatile oil .Scientific Research Applications
Role in Conjugated Linoleic Acid (CLA) Production
“Cis-10-Octadecenoic acid”, also known as “10-hydroxy-cis-12 octadecenoic acid” (10-HOE), plays a crucial role in the production of Conjugated Linoleic Acid (CLA) in bifidobacteria . It is the first intermediate in the production of CLA, and is generated from linoleic acid (LA) catalyzed by linoleate hydratase .
Anti-inflammatory and Antifungal Properties
10-HOE is emerging as a functional fatty acid with anti-inflammatory and antifungal properties . This makes it a potential candidate for the development of new therapeutic agents.
Role in Bifidobacteria
In bifidobacteria, 10-HOE and LA are added to the medium as the substrate both separately and synchronously to analyze their influence on CLA production . Using 10-HOE as the substrate, bifidobacteria were able to generate CLA by first converting it to LA, followed by CLA accumulation .
Role in Linoleic Acid Transformation
10-HOE plays a significant role in transforming linoleic acid into conjugated linoleic acid by bifidobacteria . This transformation process is crucial for the production of health-promoting CLA.
Role in Microbial Production of CLA
10-HOE is involved in the microbial production of CLA and Conjugated Linolenic Acid (CLNA), which relies on a multienzymatic system .
Role in Lactobacilli
10-HOE is generated from linoleic acid (LA) catalyzed by linoleate hydratase in lactobacilli . This process is crucial for the production of CLA in lactobacilli.
Mechanism of Action
Target of Action
The primary target of cis-10-Octadecenoic acid, also known as cis-Vaccenic acid, is the Peroxisome proliferator-activated receptor delta (PPARδ) . PPARδ is a nuclear receptor that plays a crucial role in the regulation of cellular metabolism, including the metabolism of fatty acids.
Mode of Action
It is known that this compound interacts with its target, pparδ, and may influence its activity
Biochemical Pathways
cis-10-Octadecenoic acid is involved in the saturation metabolism of polyunsaturated fatty acids (PUFAs), a detoxification process carried out by gut microbiota . This process generates a series of functional fatty acids, including hydroxy fatty acids, oxo fatty acids, conjugated fatty acids, and trans fatty acids . For example, 10-hydroxy-cis-12-octadecenoic acid (HYA) and 10-oxo-cis-12-octadecenoic acid (KetoA) are produced as intermediates when linoleic acid is metabolized to oleic acid .
Pharmacokinetics
A study on the in vivo distribution and turnover of trans- and cis-10-octadecenoic acid isomers in human plasma lipids suggests that these compounds are well-absorbed and undergo significant metabolic transformations .
Result of Action
It has been suggested that this compound and its metabolites may have immunomodulatory effects . For instance, 10-oxo-cis-12-octadecadienoic acid (γKetoC), a γ-linolenic acid-derived enon FA, has been identified as an effective immunomodulator, inhibiting antigen-induced immunoactivation and the LPS-induced production of inflammatory cytokines .
Action Environment
The action, efficacy, and stability of cis-10-Octadecenoic acid can be influenced by various environmental factors. For instance, the presence of different fatty acid substrates and metabolic enzymes in the gut microbiota can affect the production of functional metabolites . Furthermore, the hydrogenation of cis-10-Octadecenoic acid to stearic acid by a rumen Fusocillus sp. was found to vary under different atmospheric conditions .
Safety and Hazards
properties
IUPAC Name |
(Z)-octadec-10-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h8-9H,2-7,10-17H2,1H3,(H,19,20)/b9-8- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJSBBXBKPUZAA-HJWRWDBZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CCCCCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C\CCCCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-10-Octadecenoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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